2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline
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Overview
Description
“2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-(4’-Morpholin-4"-yl-5H-chromeno[2,3-d]pyrimidin-2’-yl)phenol was performed via the reaction of salicylaldehyde with substituted acrylonitriles .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving “this compound”. More research is needed in this area .Safety and Hazards
Future Directions
The future directions for the study of “2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}quinoxaline” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields could be explored .
Mechanism of Action
Target of Action
Related compounds such as 1-(2-pyrimidyl)piperazine have been identified as metabolites of buspirone , suggesting potential interactions with neurotransmitter systems.
Mode of Action
Given its structural similarity to other pyrimidinyl piperazine compounds, it may interact with its targets through nontraditional hydrogen bonding .
Biochemical Pathways
Related compounds have been shown to inhibit the pi3k/akt signaling pathway , which plays a crucial role in cell cycle progression, apoptosis, and cell growth.
Pharmacokinetics
Related compounds have been shown to have oral bioavailability , suggesting that this compound may also be absorbed orally.
Result of Action
Inhibition of the pi3k/akt pathway can lead to decreased cell growth and increased apoptosis , suggesting potential anticancer effects.
Biochemical Analysis
Cellular Effects
Similar compounds have shown significant activity against Mycobacterium tuberculosis H37Ra , indicating potential effects on cellular processes
Molecular Mechanism
Based on the structure and known activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-[2-(4-quinoxalin-2-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O/c1-2-4-17-16(3-1)22-15-19(23-17)25-7-9-27(10-8-25)20-21-6-5-18(24-20)26-11-13-28-14-12-26/h1-6,15H,7-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YODWCXYJRZSTEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3N=C2)C4=NC=CC(=N4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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